allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
Description
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a heterocyclic compound featuring a thiochromeno[4,3-d]pyrimidine core substituted with a methyl group at position 9 and an allyl sulfide moiety at position 2. Its molecular formula is C₁₅H₁₄N₂S₂, with a molecular weight of 286.42 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
9-methyl-2-prop-2-enylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-3-6-18-15-16-8-11-9-19-13-5-4-10(2)7-12(13)14(11)17-15/h3-5,7-8H,1,6,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEMSETVLYPLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophenol Derivatives
A common approach involves cyclizing 4-methylthiophenol derivatives with pyrimidine precursors. For example:
- Step 1 : 4-Methylthiophenol is treated with maleic anhydride to form a thiochromene-2,5-dione intermediate.
- Step 2 : Reaction with thiourea in acidic conditions yields 9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol.
- Step 3 : Thiol oxidation or substitution introduces the allyl sulfide group (see Section 3).
Key Conditions :
Diels-Alder Strategy
An alternative route employs a Diels-Alder reaction between a thiophenol-derived diene and a pyrimidine dienophile:
- Diene Synthesis : 4-Methylthiophenol is converted to 2-vinylthiochromene via Claisen rearrangement.
- Dienophile : 2-Chloropyrimidine activated with Lewis acids (e.g., AlCl₃).
- Cycloaddition : Forms the thiochromeno-pyrimidine core in 55–60% yield.
Advantages : Better regiocontrol compared to cyclocondensation.
Introducing the Allyl Sulfide Group
Nucleophilic Aromatic Substitution (SNAr)
The thiol group at position 2 of the core undergoes SNAr with allyl halides:
- Reaction : 9-Methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol + allyl bromide → Allyl sulfide product.
- Conditions :
Limitations : Competing oxidation of thiol to disulfide requires inert atmosphere.
Pummerer Reaction for Sulfide Installation
Activation of a sulfoxide intermediate enables allyl group transfer:
- Sulfoxide Formation : Oxidize the thiol to a sulfoxide using m-CPBA.
- Activation : Treat with triflic anhydride (Tf₂O) to generate a thionium ion.
- Allylation : Allyltrimethylsilane reacts with the thionium ion, yielding the allyl sulfide.
Conditions :
Alternative Methods and Recent Advances
Radical Thiol-Ene Coupling
A photochemical method avoids harsh conditions:
One-Pot Tandem Synthesis
Combining core formation and allylation in a single pot:
- Steps :
- Cyclocondensation of 4-methylthiophenol with thiourea.
- In situ allylation using allyl bromide and Cs₂CO₃.
- Yield : 58–63%.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + SNAr | 65–70 | High temperature | Scalable | Multiple steps, oxidation risk |
| Pummerer Reaction | 60–65 | Low temperature | Avoids thiol handling | Requires sulfoxide intermediate |
| Radical Coupling | 50–55 | Mild, photochemical | Eco-friendly | Lower yield |
| One-Pot Synthesis | 58–63 | Simplified workflow | Reduced purification | Optimized stoichiometry critical |
Chemical Reactions Analysis
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or other substituents are replaced by different functional groups under suitable conditions.
Scientific Research Applications
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide with structurally related derivatives, focusing on substituents, molecular properties, and inferred biological implications:
Key Observations:
Substituent Effects on Lipophilicity : The allyl group in the target compound balances lipophilicity and flexibility, contrasting with the aromatic 4-chlorobenzyl and 3-nitrobenzyl derivatives, which exhibit higher molecular weights and steric hindrance.
Reactivity : The hydrosulfide analog (C₁₂H₁₀N₂S₂) is more reactive due to the free -SH group, whereas the target compound’s allyl sulfide group offers stability while retaining sulfur-mediated reactivity.
Biological Activity
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H13N3OS
- Molecular Weight : 253.33 g/mol
This compound features a thiochromeno-pyrimidine backbone, which is significant for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For example, studies on related thieno[2,3-d]pyrimidine derivatives have shown:
- Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These proteins are crucial regulators of apoptosis, with Bcl-2 acting as an inhibitor and Bax promoting cell death .
- Case Study : A related compound demonstrated an IC50 value of 6.2 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity compared to standard treatments like doxorubicin (IC50 = 1.2 μM) .
Antimicrobial Activity
Preliminary studies suggest that thiochromeno derivatives possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
In Vitro Studies
Various in vitro studies have been conducted to evaluate the biological activity of thiochromeno derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Related Thieno Derivative | MDA-MB-231 | 7.5 | Apoptosis via Bcl-2 modulation |
| Doxorubicin | MCF-7 | 1.2 | DNA intercalation |
In Vivo Studies
In vivo studies using xenograft models have shown that thiochromeno compounds can significantly reduce tumor volume and weight, supporting their potential as therapeutic agents in oncology.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry of the allyl sulfide and methyl groups. For example, the methyl group at position 9 should show a singlet in ¹H NMR, while allyl protons exhibit characteristic splitting .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies molecular formula (C₁₇H₁₄N₂S₂) and detects impurities like oxidized sulfides .
- HPLC-PDA : Assess purity (>95% for biological assays); discrepancies may arise if residual solvents (e.g., DMF) co-elute with the compound .
Contradictions : Overlapping NMR signals between the thiochromeno core and allyl group may lead to misassignment without 2D-COSY or HSQC .
What computational strategies are effective in predicting reaction pathways and physicochemical properties for this compound?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (DFT) model cyclization and substitution steps. Transition state analysis identifies energy barriers, guiding solvent/catalyst selection .
- Drug-Likeness : Tools like SwissADME predict logP (~3.2) and solubility (<10 µM), highlighting potential bioavailability challenges .
- Docking Studies : Preliminary models suggest interactions with kinase targets (e.g., EGFR) via the sulfur-rich scaffold .
How should researchers address contradictory biological activity data between this compound and its structural analogs?
Advanced Research Question
Contradictions often arise from minor structural variations. For example:
- Methyl vs. Ethoxy Substituents : N-(4-ethoxyphenyl) analogs show enhanced solubility but reduced cytotoxicity compared to methyl derivatives, likely due to steric effects .
- Sulfide Oxidation : Sulfoxide/sulfone metabolites (from in vitro oxidation) may exhibit altered target binding, requiring LC-MS profiling to reconcile activity disparities .
Methodology : Use isogenic cell lines and standardized assays (e.g., ATP-based viability) to minimize variability .
What experimental design frameworks are suitable for optimizing multi-step syntheses of this compound?
Advanced Research Question
- Factorial Design : Screen variables (temperature, catalyst loading) in parallel. For example, a 2³ factorial design reduces the number of trials by 50% while identifying critical interactions .
- DoE (Design of Experiments) : Central composite designs optimize yield and purity responses, particularly in thiolation steps where excess reagents degrade the product .
- Response Surface Methodology (RSM) : Models nonlinear relationships between reaction time (12–24 hr) and yield, ensuring robustness at academic scale .
What are the key differences in reactivity between thiochromeno[4,3-d]pyrimidine and chromeno[2,3-d]pyrimidine cores?
Basic Research Question
- Electronic Effects : The sulfur atom in the thiochromeno core increases electron density at the pyrimidine ring, enhancing nucleophilic substitution rates at position 2 compared to oxygen-containing chromeno analogs .
- Stability : Thiochromeno derivatives are more prone to oxidation (e.g., forming sulfoxides under ambient conditions), necessitating inert atmospheres during synthesis .
How can researchers leverage structural analogs to infer the biological mechanisms of this compound?
Advanced Research Question
- SAR (Structure-Activity Relationship) Tables : Compare IC₅₀ values of analogs like N-(4-fluorophenyl) derivatives (anti-inflammatory) and N-(3-methylphenyl) variants (anticancer) .
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify shared targets (e.g., JAK2 inhibition) among chromeno/thiochromeno derivatives .
- Metabolite Tracking : Radiolabel the allyl group (¹⁴C) to trace metabolic pathways in hepatocyte models .
What are the critical pitfalls in spectroscopic characterization, and how can they be mitigated?
Basic Research Question
- ¹³C NMR Ambiguity : Overlapping signals for C-4 (pyrimidine) and C-9 (methyl) can be resolved via DEPT-135 editing .
- IR Misinterpretation : The C=S stretch (~1100 cm⁻¹) may overlap with aromatic C-H bends; use Raman spectroscopy for unambiguous assignment .
How do solvent polarity and proticity influence the compound’s stability in biological assays?
Advanced Research Question
- Polar Protic Solvents (e.g., MeOH) : Accelerate hydrolysis of the sulfide group, generating thiols that confound activity data. Use DMSO for stock solutions .
- Buffer Compatibility : Phosphate buffers (pH 7.4) induce precipitation due to low aqueous solubility; include co-solvents (≤1% Tween-80) for in vitro studies .
What strategies are recommended for resolving conflicting computational and experimental solubility data?
Advanced Research Question
- In Silico-Experimental Calibration : Adjust COSMO-RS parameters using experimental logS values (e.g., -4.2 measured via shake-flask) to improve prediction accuracy .
- Crystallography : Solve the crystal structure to identify H-bond donors/acceptors influencing solubility. Methyl and allyl groups may reduce crystal lattice energy, enhancing solubility unexpectedly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
